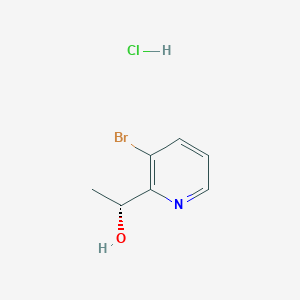

![molecular formula C7H9BrO3S B2524512 2-溴-8-硫杂双环[3.2.1]辛烷-3-酮 8,8-二氧化物 CAS No. 2126176-82-5](/img/structure/B2524512.png)

2-溴-8-硫杂双环[3.2.1]辛烷-3-酮 8,8-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

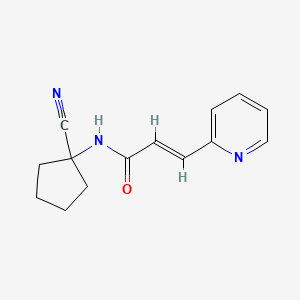

The compound 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide is a sulfur-containing bicyclic molecule that is structurally related to various bicyclic systems studied for their unique chemical properties and potential applications in organic synthesis. The presence of sulfur in the bicyclic framework can significantly alter the reactivity and physical properties of the molecule, making it an interesting subject for research.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in several studies. For instance, dimethyl 2,4-dibromobicyclo[3.2.1]octane-6,7-dicarboxylates and their 8-oxa analogs have been synthesized and found to preferentially adopt chair conformations in their six-membered rings. These compounds can undergo double 1,3-dehydrobromination to yield tetracyclo[3.2.1.02,7.04,5]octane derivatives . Additionally, the Favorskii reaction has been employed to convert 2-bromobicyclo[3.3.1]nonan-3-one to methyl bicyclo[3.2.1]octane-6-carboxylate, with variations in reaction conditions affecting the stereoselectivity of the products . These synthetic approaches provide insights into the potential methods for synthesizing 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide and its derivatives.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is crucial in determining their reactivity and physical properties. The conformational analysis of dimethyl 2,4-dibromobicyclo[3.2.1]octane-6,7-dicarboxylates suggests that these molecules prefer chair conformations, which could be relevant to the structure of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide . The stereochemistry of the Favorskii reaction products also indicates the importance of molecular structure in dictating the outcome of chemical reactions .

Chemical Reactions Analysis

The reactivity of bicyclic compounds with sulfur atoms can be quite distinct from their non-sulfur analogs. For example, 8-Thiabicyclo[3.2.1]octan-3-one has been used as a biochemical tool to study tropane alkaloid biosynthesis, indicating that the introduction of sulfur can lead to significant changes in biological activity and metabolic pathways . The Favorskii reaction, as applied to 2-bromobicyclo[3.3.1]nonan-3-one, demonstrates the potential for selective transformations in bicyclic systems, which could be extrapolated to the sulfur-containing analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing bicyclic compounds can be quite unique. For instance, the oxidation of endo-2-bromo-5-thiabicyclo[2.1.1]hexane to its S-oxide and S,S-dioxide derivatives has been studied, providing comparative NMR data that could be relevant to understanding the properties of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide . The presence of sulfur, especially in the form of S-oxides and S,S-dioxides, can significantly affect the electron distribution and, consequently, the reactivity and stability of these molecules.

科学研究应用

二氧化钛纳米颗粒:医学前景和应用

二氧化钛纳米颗粒因其光活性而日益成为医学治疗中的重要物质。在水性介质中受到紫外线照射时,二氧化钛会产生活性氧(ROS),可诱导细胞死亡。此特性应用于光动力疗法(PDT)中,用于治疗包括癌症和抗生素耐药细菌在内的各种疾病。二氧化钛纳米颗粒、其复合物以及与其他分子的组合可在 PDT 中充当光敏剂。通过将有机化合物接枝到二氧化钛纳米颗粒上增强光吸收,有助于其在靶向治疗中的应用 (Ziental 等人,2020 年).

溴仿:空气-海洋通量、大气化学和环境影响

溴仿是大气中有机溴的单一最大来源,对于向对流层和平流层提供反应性卤素至关重要。其海气通量(主要来自大型藻类和浮游生物来源)突出了溴仿在大气化学中的重要性。研究旨在估算全球源强度并了解其环境影响,强调需要进一步调查溴仿的来源、汇和大气过程 (Quack & Wallace,2003 年).

膦酸:制备和应用

膦酸以其独特的键合(一个磷原子与三个氧原子和一个碳原子键合)为特征,由于其生物活性、骨靶向能力以及在超分子材料设计中的应用,在化学、生物学和物理学中都有应用。其合成方法和应用说明了该化合物在为药物创造生物活性、设计杂化材料和功能化表面方面的多功能性 (Sevrain 等人,2017 年).

属性

IUPAC Name |

2-bromo-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO3S/c8-7-5(9)3-4-1-2-6(7)12(4,10)11/h4,6-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNCHDFHEKQLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(=O)CC1S2(=O)=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

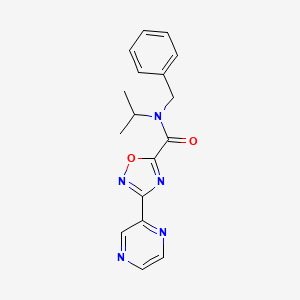

![7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2524430.png)

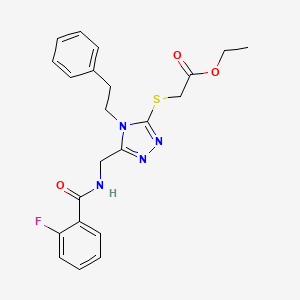

![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2524431.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)

![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)

![1-(4-Chlorobenzyl)-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2524443.png)

![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)

![3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline](/img/structure/B2524449.png)

![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)